N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide
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Overview
Description
N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide is a chemical compound that features a sulfonamide group attached to a benzene ring, which is further substituted with a nitro group and an amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide typically involves the reaction of 4-nitrobenzenesulfonyl chloride with 2-amino-2-methylpropanol. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete .
Industrial Production Methods
For industrial production, the process can be scaled up by using larger reaction vessels and optimizing the reaction conditions to ensure high yield and purity. The use of continuous flow reactors can also be considered to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under suitable conditions.
Reduction: The sulfonamide group can be reduced to a sulfonic acid group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
Oxidation: Formation of 4-nitrobenzenesulfonic acid.
Reduction: Formation of 4-aminobenzenesulfonamide.
Substitution: Formation of various substituted sulfonamides depending on the nucleophile used.
Scientific Research Applications
N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), allowing it to inhibit enzymes involved in folic acid synthesis. This inhibition can disrupt cellular processes, leading to antimicrobial effects. Additionally, the compound’s nitro group can undergo reduction to form reactive intermediates that can damage cellular components, contributing to its potential anticancer activity .
Comparison with Similar Compounds
Similar Compounds
Aminomethyl propanol: An alkanolamine used as a buffer and precursor in organic synthesis.
5-Amino-pyrazoles: Compounds with diverse applications in organic and medicinal chemistry.
Uniqueness
N-(2-Amino-2-methylpropyl)-4-nitrobenzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. Its sulfonamide group allows it to act as an enzyme inhibitor, while the nitro group provides additional reactivity for potential therapeutic applications .
Properties
Molecular Formula |
C10H15N3O4S |
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Molecular Weight |
273.31 g/mol |
IUPAC Name |
N-(2-amino-2-methylpropyl)-4-nitrobenzenesulfonamide |
InChI |
InChI=1S/C10H15N3O4S/c1-10(2,11)7-12-18(16,17)9-5-3-8(4-6-9)13(14)15/h3-6,12H,7,11H2,1-2H3 |
InChI Key |
YWMWBGZQDSKKPO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CNS(=O)(=O)C1=CC=C(C=C1)[N+](=O)[O-])N |
Origin of Product |
United States |
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